molecular formula C9H13BrN2 B1465049 N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine CAS No. 1220034-12-7

N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine

Cat. No. B1465049
CAS RN: 1220034-12-7
M. Wt: 229.12 g/mol
InChI Key: LOPMKAGABPPDGM-UHFFFAOYSA-N
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Description

“N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also has bromine and methyl groups attached to the pyridine ring .


Molecular Structure Analysis

The molecular structure of “N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine” would likely involve a pyridine ring with a bromine atom and a methyl group attached, along with a propylamine group .

Scientific Research Applications

Chemical Transformations and Synthesis

  • The use of n-propylamine in chemical transformations is significant. For instance, the reaction of 4-methyl-pyrrolidin-2-ones with n-propylamine has been shown to be a new method for preparing pyrrolidin-2-ones, involving eliminations, substitutions, and double bond shifts (Danieli et al., 2004).
  • N-propylamine has been used in the synthesis of various compounds, such as thiadiazolylpyridines, which have potential applications in antitumor studies (Aliano et al., 1984).

Antitumor Activity

  • Compounds related to N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine have been studied for their antitumor activities. For example, certain pyridyl–pyrazole-3-one derivatives exhibited selective cytotoxicity against specific tumor cell lines without harming normal cells, indicating their potential in cancer therapy (Huang et al., 2017).

Pharmaceutical Chemistry

  • The chemical synthesis of Nilotinib, an antitumor agent, involves the use of compounds similar to N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine, highlighting its importance in the development of pharmaceutical agents (Cong-zhan, 2009).

Organic Chemistry and Catalysis

  • Studies have shown that brominated pyrrole derivatives, which include compounds related to N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine, have potential in organic synthesis and catalytic processes (Anderson & Lee, 1965).

Photovoltaic and Optoelectronic Applications

  • Research indicates that pyridine-based compounds, related to N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine, are utilized in dye-sensitized solar cells, showing enhanced optoelectronic and photovoltaic performances (Singh et al., 2016).

properties

IUPAC Name

5-bromo-4-methyl-N-propylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-3-4-11-9-5-7(2)8(10)6-12-9/h5-6H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPMKAGABPPDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=C(C(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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